molecular formula C15H13Br2NO B290587 2,5-dibromo-N-(4-ethylphenyl)benzamide

2,5-dibromo-N-(4-ethylphenyl)benzamide

Cat. No. B290587
M. Wt: 383.08 g/mol
InChI Key: DPZQLEIJXOSUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dibromo-N-(4-ethylphenyl)benzamide, also known as DEET, is a widely used insect repellent. It was first developed in the 1940s by the United States Army to protect soldiers from insect-borne diseases during World War II. Since then, DEET has become the most widely used insect repellent in the world due to its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and biting flies.

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-(4-ethylphenyl)benzamide is not fully understood. It is believed that 2,5-dibromo-N-(4-ethylphenyl)benzamide works by interfering with the insect's ability to detect and locate its host. 2,5-dibromo-N-(4-ethylphenyl)benzamide may also interfere with the insect's ability to feed and reproduce.
Biochemical and Physiological Effects
Studies have shown that 2,5-dibromo-N-(4-ethylphenyl)benzamide does not have significant toxic effects on humans when used as directed. However, 2,5-dibromo-N-(4-ethylphenyl)benzamide can cause skin irritation and allergic reactions in some individuals. 2,5-dibromo-N-(4-ethylphenyl)benzamide has been shown to be toxic to some aquatic organisms, such as fish and amphibians, and should be used with caution around water sources.

Advantages and Limitations for Lab Experiments

2,5-dibromo-N-(4-ethylphenyl)benzamide is a widely used insect repellent that has been extensively studied for its effectiveness in repelling insects. It is easy to obtain and relatively inexpensive, making it a popular choice for lab experiments. However, 2,5-dibromo-N-(4-ethylphenyl)benzamide can be toxic to some organisms and should be used with caution in certain experiments.

Future Directions

There are several areas of future research related to 2,5-dibromo-N-(4-ethylphenyl)benzamide. One area of interest is the development of new insect repellents that are more effective and less toxic than 2,5-dibromo-N-(4-ethylphenyl)benzamide. Another area of research is the study of the ecological impacts of 2,5-dibromo-N-(4-ethylphenyl)benzamide on non-target organisms, such as bees and other pollinators. Finally, there is a need for more research on the long-term effects of 2,5-dibromo-N-(4-ethylphenyl)benzamide exposure on human health.

Synthesis Methods

The synthesis of 2,5-dibromo-N-(4-ethylphenyl)benzamide involves the reaction of 2,5-dibromobenzoyl chloride with 4-ethylphenylamine. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 2,5-dibromo-N-(4-ethylphenyl)benzamide.

Scientific Research Applications

2,5-dibromo-N-(4-ethylphenyl)benzamide has been extensively studied for its insect-repelling properties. It is widely used in both commercial and residential settings to protect against insect-borne diseases, such as malaria, dengue fever, and Zika virus. 2,5-dibromo-N-(4-ethylphenyl)benzamide has also been studied for its potential to repel ticks that transmit Lyme disease.

properties

Molecular Formula

C15H13Br2NO

Molecular Weight

383.08 g/mol

IUPAC Name

2,5-dibromo-N-(4-ethylphenyl)benzamide

InChI

InChI=1S/C15H13Br2NO/c1-2-10-3-6-12(7-4-10)18-15(19)13-9-11(16)5-8-14(13)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

DPZQLEIJXOSUPC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br

solubility

0.8 [ug/mL]

Origin of Product

United States

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